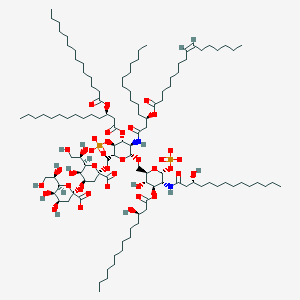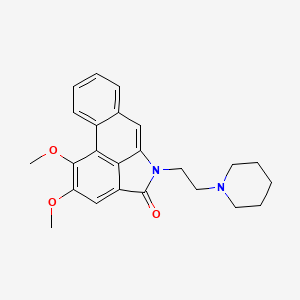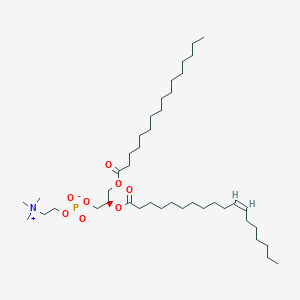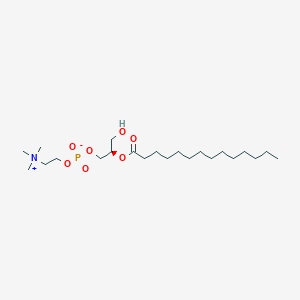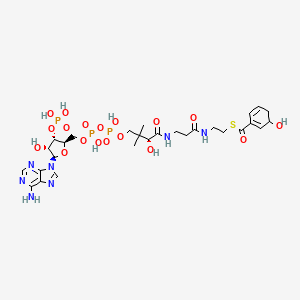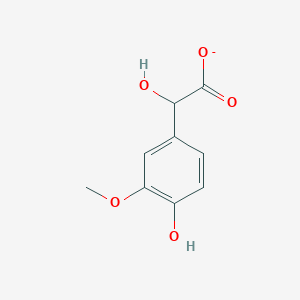
Vanillylmandelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanillylmandelate is a hydroxy monocarboxylic acid anion that is the conjugate base of vanillylmandelic acid. It has a role as a human metabolite. It derives from a mandelate. It is a conjugate base of a vanillylmandelic acid.
Scientific Research Applications
Protective Effects in Myocardial Infarction
Vanillylmandelic acid has been studied for its potential protective effects against reperfusion injury in an experimental animal model of myocardial infarction. Research has demonstrated that vanillylmandelic acid significantly reduced the severity of ventricular tachyarrhythmias and mortality rate during reperfusion, suggesting its role in mediating parasympathetic activation and its potential therapeutic application in cardiac ischemic conditions (Kolentinis et al., 2019).
Diagnostic Marker in Neuroblastoma
Vanillylmandelic acid has been identified as a critical biomarker in the diagnosis and management of neuroblastoma, a pediatric cancer. Elevated levels of vanillylmandelic acid in urine have been associated with neuroblastoma, aiding in the diagnosis and monitoring of this condition. This application underscores its significance in pediatric oncology for both clinical practice and research (Garnier et al., 2012).
Analytical Method Development
The development of analytical methods for the determination of vanillylmandelic acid in biological samples has been a significant area of research. Techniques such as hollow fibre based microextraction combined with voltammetry have been developed for the detection of vanillylmandelic acid in human urine, showcasing the importance of VMA in clinical diagnostics and research applications (Hrdlička, Navrátil, & Barek, 2019).
Antioxidant Properties
Studies have explored the structural and antioxidant properties of vanillylmandelic acid, providing insights into its potential therapeutic applications beyond its role as a metabolic biomarker. The elucidation of its antioxidant mechanisms further broadens the scope of research into its potential uses in mitigating oxidative stress-related diseases (Dimić et al., 2018).
Cardiovascular Effects
Research has also delved into the cardiovascular effects of vanillylmandelic acid, indicating its ability to decrease heart rate and mean arterial blood pressure, potentially mediated by increased vagal tone. These findings suggest a role for vanillylmandelic acid in cardiovascular research and its potential impact on heart rate and blood pressure regulation (Kolentinis et al., 2013).
properties
Molecular Formula |
C9H9O5- |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/p-1 |
InChI Key |
CGQCWMIAEPEHNQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



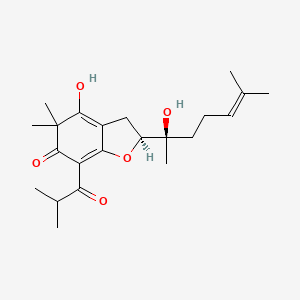
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]-N-[4-[[4-(4-morpholinyl)-1-(phenylthio)butan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B1264371.png)
![(4-Isopropylpiperazin-1-yl)(6-(tetrahydro-2H-pyran-4-yl)-6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B1264372.png)
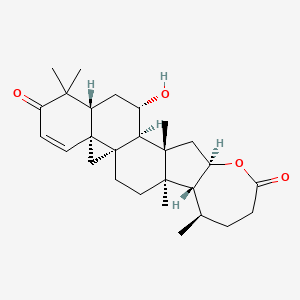
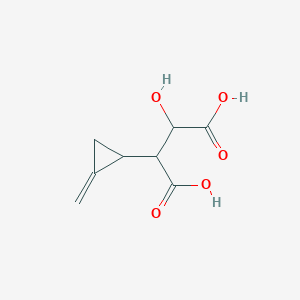

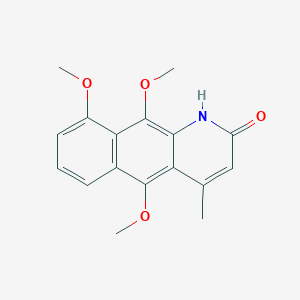
![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1264381.png)
